IC 6 (analgesic)

Descripción

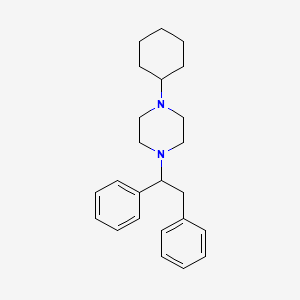

Structure

3D Structure

Propiedades

Número CAS |

52694-55-0 |

|---|---|

Fórmula molecular |

C24H32N2 |

Peso molecular |

348.5 g/mol |

Nombre IUPAC |

1-cyclohexyl-4-(1,2-diphenylethyl)piperazine |

InChI |

InChI=1S/C24H32N2/c1-4-10-21(11-5-1)20-24(22-12-6-2-7-13-22)26-18-16-25(17-19-26)23-14-8-3-9-15-23/h1-2,4-7,10-13,23-24H,3,8-9,14-20H2 |

Clave InChI |

IGBRRSIHEGCUEN-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4 |

SMILES canónico |

C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4 |

Sinónimos |

(+,-)-1-cyclohexyl-4-(1,2-diphenylethyl)piperazine MT 45 MT-45 MT-45, (R)-isomer MT-45, (S)-isomer MT-45, dihydrochloride MT-45, dihydrochloride, (+-)-isomer MT-45, dihydrochloride, (R)-isomer MT-45, dihydrochloride, (S)-isome |

Origen del producto |

United States |

Research Genesis and Chemical Classification of Mt 45 Ic 6 As an Opioid Analgesic Scaffold

Historical Context of Analgesic Discovery and Development

MT-45 was first developed in the 1970s by Dainippon Pharmaceutical Co. in Japan. oup.comwikipedia.org The research aimed to find an alternative to morphine for pain relief. oup.com The development of MT-45 was part of a broader effort to synthesize new analgesics, which also led to the discovery of other compounds like AH-7921 by Allen and Hanburys around the same period. swpca.cascielo.org.mx While initially investigated for its therapeutic potential, the development of MT-45 was seemingly abandoned for undisclosed reasons. ofdt.fr It later resurfaced on the recreational drug market as a novel psychoactive substance (NPS). oup.comresearchgate.net

Chemical Classification within Piperazine (B1678402) Derivatives

Chemically, MT-45 is classified as a 1-substituted-4-(1,2-diphenylethyl) piperazine derivative. wikipedia.org The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is a versatile scaffold in medicinal chemistry, known for its presence in drugs with various biological activities. thieme-connect.comnih.gov MT-45 is specifically an N,N-disubstituted piperazine, with a cyclohexane (B81311) ring attached to one nitrogen atom and a 1,2-diphenylethyl moiety attached to the other. oup.comoup.com This structural arrangement distinguishes it from many other classes of opioid agonists. oup.comfederalregister.gov

The piperazine core is a key feature in a range of therapeutic agents, including some with analgesic and anti-inflammatory properties. thieme-connect.commdpi.com The adaptability of the piperazine structure allows for modifications that can influence the compound's pharmacological profile. wisdomlib.org

Role as a Lead Compound in Opioid Research

MT-45 has served as a lead compound for the development of a large family of potent opioid drugs. wikipedia.org Researchers have synthesized and investigated numerous derivatives of MT-45, leading to the creation of full agonists, partial agonists, and antagonists for the three main opioid receptor subtypes. wikipedia.org For instance, fluorinated derivatives of MT-45, such as 2F-MT-45, have been shown to be significantly more potent as µ-opioid receptor agonists. wikipedia.org

Structure-activity relationship (SAR) studies on MT-45 and its analogues have provided insights into the chemical features responsible for their analgesic activity and receptor selectivity. ofdt.frresearchgate.net These studies often involve modifying the substituents on the piperazine ring to enhance potency and selectivity. For example, replacing the cyclohexane ring with larger cycloalkane rings can result in compounds with strong analgesic activity. ofdt.fr

Structural Distinction from Classical Opioid Analgesics

MT-45 is structurally unrelated to classical opioid analgesics like morphine. oup.comfederalregister.gov While morphine and other phenanthrene-based opioids have a rigid, multi-ring structure, MT-45 is a piperazine derivative with a more flexible backbone. oup.compainphysicianjournal.com This structural uniqueness is a significant aspect of its chemical profile. ofdt.fr

Despite these structural differences, MT-45 exhibits pharmacological effects similar to morphine, including analgesic and central nervous system depressant properties. oup.comfederalregister.gov The analgesic activity of MT-45 is primarily attributed to the (S) enantiomer, which has a stereochemistry opposite to that of the related drug lefetamine. wikipedia.org Racemic MT-45 has approximately 80% of the potency of morphine in animal studies. wikipedia.orgswpca.ca The compound's interaction with opioid receptors, particularly the µ-opioid receptor, is the basis for its analgesic effects. nih.govnih.gov

Molecular and Receptor Pharmacology of Mt 45 Ic 6 in Preclinical Models

Opioid Receptor Binding Profile and Affinities

MT-45 exhibits a notable selectivity for the mu-opioid receptor (MOR). Studies using radioligand binding assays have provided various affinity values, which can differ based on the specific assay methodology and radioligands employed. For instance, MT-45 has shown nM affinities at MOR-1, although some studies indicate it has less affinity for MOR-1 compared to morphine. unife.itnih.gov One study reported an IC50 of approximately 700 nM for MT-45 in inhibiting [3H]naloxone binding to mu receptors in rat brain tissue. nih.gov Another study indicated that MT-45 displayed about 10-fold lower affinity than morphine for the mu receptor, with values of 44 nM for MT-45 versus 5 nM for morphine in binding experiments. unife.it

MT-45 demonstrates a higher affinity for MOR-1 compared to delta-opioid receptors (DOR-1) and kappa-opioid receptors (KOR-1), showing 13-fold and 4-fold greater affinity at MOR-1 versus DOR-1 and KOR-1, respectively, in one study. nih.gov

Presented below is a summary of reported opioid receptor binding affinities for MT-45. This table is formatted to represent data that would typically be displayed in an interactive format in a digital environment.

Table 1: Opioid Receptor Binding Affinities of MT-45

| Receptor | Affinity (Ki/IC50) | Ligand/Assay | Reference | Notes |

| MOR-1 | ~700 nM (IC50) | [3H]naloxone binding, rat brain tissue | nih.gov | Antagonist binding |

| MOR-1 | 44 nM (affinity) | Receptor-binding experiments | unife.it | Compared to morphine (5 nM) |

| MOR-1 | nM range (affinity) | [125I]IBNtxA binding, CHO cells | nih.gov | Less affinity than morphine |

| DOR-1 | 13-fold lower than MOR-1 affinity | [125I]IBNtxA binding, CHO cells | nih.gov | Relative to MOR-1 affinity |

| KOR-1 | 4-fold lower than MOR-1 affinity | [125I]IBNtxA binding, CHO cells | nih.gov | Relative to MOR-1 affinity |

| KOP (for (S)-MT-45) | IC50 three-fold lower than morphine | [3H]ethylketocyclazocine binding | researchgate.net | (S)-isomer, preferential ligand |

MT-45 functions as a selective and efficacious mu-opioid agonist. unife.itnih.gov In [35S]GTPγS functional assays, MT-45 exhibited potencies ranging from 43 to 214 nM at MOR-1, although it was found to be somewhat less efficacious compared to the prototypic MOR-1 agonist DAMGO. nih.gov A Dynamic Mass Redistribution (DMR) assay on human recombinant opioid receptors further demonstrated that MT-45 acts as a potent selective mu agonist, displaying slightly higher efficacy than morphine. unife.it

In the context of the [35S]GTPγS functional assay, MT-45 was characterized as a weak partial agonist at the delta-opioid receptor (DOR-1). nih.gov However, another study indicated that the (S) enantiomer of MT-45 efficiently competes with the DOP-selective tritiated enkephalin analogue probe DADLE, suggesting it can act as a preferential DOP receptor ligand. researchgate.net

The interaction of MT-45 with kappa-opioid receptors (KOR) presents some varied findings across studies. In a [35S]GTPγS functional assay, MT-45 was reported to be inactive at KOR-1. nih.gov Conversely, another study indicated that the (S) isomer of MT-45 is a preferential KOP receptor ligand, showing even greater efficiency in inhibiting the binding of the KOP-selective [3H]ethylketocyclazine ligand, with an IC50 value three-fold lower than that of morphine. researchgate.net These differences may be attributable to the specific enantiomer studied (racemic vs. S-isomer) or variations in experimental methodologies.

Enantiomeric Activity and Stereoselectivity of Opioid Receptor Binding

The opioid activity of MT-45 exhibits significant stereoselectivity. The majority of its opioid activity resides in the (S) enantiomer. wikipedia.org Preclinical studies suggest that the racemic mixture of MT-45 and its (S)-(+) isomer behave as opioid receptor agonists, similar to morphine, as indicated by their 'sodium index'. researchgate.net The (S)-MT-45 isomer has been identified as a preferential ligand for both delta (DOP) and kappa (KOP) opioid receptors in certain binding assays. researchgate.net In contrast, the (R)-(-) isomer of MT-45 has shown lower receptor selectivity compared to its (S) enantiomer and, in some in vivo studies, exhibited no effect even at doses up to 5 mg/kg. unife.itresearchgate.net

Presented below is a summary of the enantiomeric activity of MT-45. This table is formatted to represent data that would typically be displayed in an interactive format in a digital environment.

Table 2: Enantiomeric Activity of MT-45

| Enantiomer | Opioid Activity | Receptor Binding/Functional Activity | Reference |

| Racemic MT-45 | ~80% potency of morphine | Opioid agonist (sodium index) | wikipedia.orgresearchgate.net |

| (S)-MT-45 | Almost all opioid activity | Preferential DOP and KOP receptor ligand (binding), opioid agonist (sodium index) | wikipedia.orgresearchgate.net |

| (R)-MT-45 | Minimal/No effect | Lower receptor selectivity than (S)-isomer, no in vivo effect up to 5 mg/kg in some studies | unife.itresearchgate.net |

Intracellular Signaling Cascades Modulated by MT-45 (IC-6) Agonism

Opioid receptors, including the mu-opioid receptor, are G-protein coupled receptors (GPCRs). Upon activation by agonists like MT-45, these receptors initiate various intracellular signaling cascades. nih.govfrontiersin.org

MT-45, as a μ-opioid receptor agonist, primarily signals via Gi/o-proteins. nih.gov Activation of these Gi/o-proteins leads to the inhibition of adenylate cyclase activity, which in turn causes a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govnih.govmdpi.com This reduction in cAMP is a key downstream pathway for opioid receptor activation. Furthermore, Gi/o-protein activation also results in increased potassium (K+) conductance through G protein-activated inwardly rectifying K+ channels and inhibition of voltage-activated calcium (Ca2+) channel activity. nih.gov These effects contribute to the reduction in neuronal excitability, which underlies the analgesic properties of opioids. nih.gov

In terms of specific signaling efficacy, MT-45 demonstrated a potency of 1.3 μM for the inhibition of cAMP accumulation in a GloSensor cAMP assay. nih.gov Interestingly, MT-45 and its fluorinated derivative 2F-MT-45 have been characterized as poor recruiters of β-arrestin2, despite showing similar efficacies for reducing cAMP levels as DAMGO, a prototypic μ receptor agonist. nih.gov This suggests a degree of G-protein biased agonism for MT-45, where it preferentially activates G-protein dependent pathways over β-arrestin recruitment. nih.gov

Presented below is a summary of the functional activity of MT-45 at opioid receptors and its impact on intracellular signaling. This table is formatted to represent data that would typically be displayed in an interactive format in a digital environment.

Table 3: Functional Activity and Intracellular Signaling of MT-45

| Receptor/Pathway | Activity (Potency/Efficacy) | Assay | Reference | Notes |

| MOR-1 | 43 – 214 nM (potency) | [35S]GTPγS functional assay | nih.gov | Efficacious agonist, somewhat less efficacious than DAMGO |

| MOR-1 | Potent selective mu agonist, slightly higher efficacy than morphine | Dynamic Mass Redistribution (DMR) assay | unife.it | Human recombinant opioid receptors |

| cAMP accumulation (via MOR-1) | 1.3 μM (potency for inhibition) | GloSensor cAMP assay | nih.gov | Inhibition of adenylate cyclase activity |

| β-arrestin2 recruitment (via MOR-1) | 23.1 μM (potency for recruitment) | PathHunter β-arrestin2 recruitment assay | nih.gov | Poor β-arrestin2 recruiter |

| DOR-1 | Weak partial agonist | [35S]GTPγS functional assay | nih.gov | |

| KOR-1 | Inactive | [35S]GTPγS functional assay | nih.gov |

Beta-Arrestin Recruitment in Opioid Receptor Signaling

Beta-arrestin recruitment is a critical component of G protein-coupled receptor (GPCR) signaling, influencing receptor desensitization and internalization. mdpi.com It is also implicated in pathways that may lead to undesirable side effects, distinguishing it from the G-protein-mediated pathway, which is primarily associated with analgesic effects. mdpi.commdpi.com Ligands that show a preference for G-protein signaling over β-arrestin recruitment are often considered for their potential to offer more favorable therapeutic profiles. mdpi.com

MT-45 has been characterized as a "poor recruiter" of β-arrestin2. nih.gov This is evident when comparing its relatively low potency for β-arrestin2 recruitment (23.1 µM) to its higher potency for inhibiting cAMP accumulation (1.3 µM). nih.gov This difference in potency between G-protein-mediated signaling (cAMP inhibition) and β-arrestin recruitment suggests a degree of functional selectivity or biased agonism for MT-45 at the μ-opioid receptor. nih.gov Compared to other μ-receptor agonists like DAMGO, morphine, and fentanyl, MT-45 and its fluorinated derivatives are significantly less potent in recruiting β-arrestin2. researchgate.net

Receptor Desensitization and Internalization in Cellular Models

Receptor desensitization and internalization are crucial regulatory mechanisms for GPCRs, including opioid receptors, that help control the duration and intensity of cellular responses to agonists. frontiersin.orgnih.gov Desensitization typically involves the uncoupling of the receptor from its G proteins, often initiated by receptor phosphorylation by kinases such as G protein-coupled receptor kinases (GRKs) or second messenger-dependent kinases like protein kinase A (PKA) or protein kinase C (PKC). frontiersin.orgnih.govfrontiersin.orgoup.com Following phosphorylation, β-arrestins are recruited to the receptor, which can sterically hinder G protein coupling and facilitate receptor internalization. mdpi.comnih.govfrontiersin.org This internalization often occurs via clathrin-dependent endocytosis, leading to the sequestration of receptors from the cell surface. nih.govfrontiersin.orgoup.com

While specific direct experimental data on MT-45's effect on μ-opioid receptor desensitization and internalization were not detailed, its profile as a poor β-arrestin2 recruiter suggests implications for these processes. nih.govmdpi.com Given that β-arrestin recruitment is a key step in initiating receptor desensitization and subsequent internalization for many GPCRs, a compound that poorly recruits β-arrestin might lead to less pronounced β-arrestin-mediated desensitization and internalization compared to agonists that are strong β-arrestin recruiters. mdpi.comnih.gov This characteristic is often associated with the concept of biased agonism, where a ligand preferentially activates G-protein signaling pathways over β-arrestin pathways, potentially leading to different downstream cellular outcomes. mdpi.com

Structure Activity Relationships Sar and Medicinal Chemistry of Mt 45 Ic 6 Derivatives

Impact of Piperazine (B1678402) Substitutions on Analgesic Potency and Selectivity

The piperazine core is a critical component of the MT-45 structure, and substitutions on this ring have been shown to be crucial for its analgesic activity. uc.ptwww.gov.uk Research into a series of 1-acyl-4-substituted piperazine derivatives demonstrated that the nature of the substituent at the N4 position of the piperazine ring significantly impacts analgesic potency. uc.pt For instance, compounds with a cinnamyl group at this position exhibited potent analgesic effects, highlighting the importance of this specific substitution for activity. uc.pt

Studies on various 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives have further elucidated the role of the piperazine substituents. The substitution pattern on the piperazine ring is a key determinant of the analgesic potential of these compounds. uc.pt For example, replacing a butyryl group with either a shorter or longer carbon chain resulted in a significant decrease in activity, indicating an optimal size and conformation for the substituent at this position. uc.pt

Role of the Diphenylethyl Moiety in Receptor Interaction

The 1,2-diphenylethyl moiety attached to one of the nitrogen atoms of the piperazine ring is another essential feature for the pharmacological activity of MT-45. drugsandalcohol.ieoup.com This part of the molecule is crucial for its interaction with opioid receptors. The stereochemistry of the diphenylethyl group plays a significant role in the compound's activity. The (S)-enantiomer of MT-45 is considerably more potent than the (R)-enantiomer, with most of the opioid activity residing in the (S)-form. wikipedia.orgservice.gov.uk The (S)-enantiomer exhibits high affinity for delta (δ) and kappa (κ) opioid receptors. drugsandalcohol.ie In contrast, the (R)-isomer primarily has mu (μ) opioid receptor agonist characteristics, although its mechanism of action is complex. drugsandalcohol.ie

Structural Modifications for Enhanced Mu-Opioid Receptor Agonism

To improve the analgesic properties and selectivity of MT-45, various structural modifications have been explored, with a focus on enhancing its agonistic activity at the μ-opioid receptor.

Fluorination Strategies (e.g., 2F-MT-45)

Fluorination of the MT-45 structure has emerged as a successful strategy to increase its potency as a μ-opioid receptor agonist. wikipedia.org The fluorinated derivative, 2F-MT-45 (1-cyclohexyl-4-(1-(2-fluorophenyl)-2-phenylethyl)piperazine), has been shown to be significantly more potent than the parent compound. wikipedia.orgspringermedizin.de In vitro studies have demonstrated that fluorinated derivatives of MT-45, including 2F-MT-45, have higher apparent potencies for inhibiting cAMP accumulation and for β-arrestin2 recruitment compared to MT-45 itself. researchgate.netnih.govnih.gov Specifically, 2F-MT-45 displayed a higher in vivo analgesic potency and a lower in vitro EC50 value, confirming its enhanced μ-opioid receptor agonist activity. researchgate.net

| Compound | Apparent Potency (cAMP Inhibition) | Apparent Potency (β-arrestin2 Recruitment) |

| MT-45 | 1.3 μM | 23.1 μM |

| 2F-MT-45 | 42 nM | 196 nM |

| Data from in vitro studies comparing the potency of MT-45 and its fluorinated derivative. researchgate.netnih.govnih.gov |

Exploration of Other Halogenated Analogs

The exploration of other halogenated analogs beyond fluorination has been a subject of interest in medicinal chemistry to understand the impact of different halogens on pharmacological activity. csic.esgenesandcancer.comnih.gov While specific data on other halogenated analogs of MT-45 is limited in the provided search results, the general principle in drug design is that introducing different halogens (e.g., chlorine, bromine) can influence factors like lipophilicity, metabolic stability, and binding affinity to the target receptor. nih.gov For instance, the introduction of chlorine or bromine atoms has been shown in other chemical series to modulate biological activity. genesandcancer.com

Development of Opioid Agonists, Partial Agonists, and Antagonists from the MT-45 Scaffold

The versatile MT-45 scaffold has been utilized as a starting point for the development of a wide range of compounds with varying activities at opioid receptors, including full agonists, partial agonists, and antagonists. wikipedia.org By systematically modifying the structure of MT-45, researchers have been able to fine-tune the pharmacological properties of the resulting derivatives. drugsandalcohol.ie

The development of both agonists and antagonists from the same chemical framework is a common strategy in medicinal chemistry. For example, in the broader field of opioid research, minor structural changes can convert a potent agonist into an antagonist. nih.gov This principle has been applied to the MT-45 series, leading to the synthesis of derivatives with a spectrum of activities, from potent analgesics (agonists) to compounds that can block the effects of opioids (antagonists). wikipedia.org The ability to generate partial agonists, which have a ceiling effect on their analgesic response, has also been a focus of research to potentially develop safer analgesics. painphysicianjournal.comguidetopharmacology.org

Computational Chemistry and Molecular Docking Studies for Analogue Design

Computational chemistry and molecular docking have become invaluable tools in the rational design of new MT-45 analogues. orientjchem.orgchemrxiv.orgredalyc.org These methods allow researchers to simulate the interaction between a ligand (such as an MT-45 derivative) and its target protein (the opioid receptor) at a molecular level. orientjchem.orgredalyc.org

Molecular docking studies can predict the preferred binding orientation of a ligand within the receptor's binding site and estimate the strength of the interaction. chemrxiv.orgmdpi.com This information helps in understanding the SAR observed experimentally and in designing new analogues with improved affinity and selectivity. For instance, docking studies can reveal key hydrogen bonds and hydrophobic interactions between the ligand and specific amino acid residues in the receptor, providing insights into why certain structural modifications enhance or diminish activity. mdpi.comacs.org By using these computational tools, scientists can prioritize the synthesis of compounds that are most likely to have the desired pharmacological profile, thereby accelerating the drug discovery process. scirp.org

Enantioselective Synthesis and Activity Evaluation of MT-45 Isomers

Enantioselective Synthesis

The primary method described in scientific literature for obtaining the individual, optically pure isomers of MT-45 involves the resolution of the racemic mixture that is typically produced during its synthesis. researchgate.netdrugsandalcohol.ie This process separates the two enantiomers from the 1:1 mixture. The optical rotation values for the dihydrochloride (B599025) salts of the isomers have been determined as +56.3 (c 2.0, methanol) for the (S)-(+) isomer and –56.0 (c 1.0, methanol) for the (R)-(-) isomer. researchgate.netdrugsandalcohol.ieofdt.fr

Activity Evaluation and Structure-Activity Relationships

Pharmacological evaluation of the racemic mixture and the individual enantiomers has revealed significant differences in their activity, highlighting a clear structure-activity relationship based on stereochemistry.

Analgesic Potency

Studies in various animal models have consistently demonstrated that the analgesic activity of MT-45 resides almost entirely in the (S)-enantiomer. wikipedia.org

Racemic MT-45 : Exhibits analgesic potency comparable to that of morphine. drugsandalcohol.ieservice.gov.uk The high potency of the racemate is thought to potentially arise from synergistic interactions between the two isomers. researchgate.net

(S)-(+)-MT-45 : This isomer is significantly more potent than both its (R)-counterpart and morphine in most rodent assays. researchgate.netfederalregister.govsc.gov The analgesic activity of the (S)-isomer has been reported to be an order of magnitude higher than that of the (R)-isomer. drugsandalcohol.ie

(R)-(-)-MT-45 : In contrast, this isomer possesses low analgesic activity. federalregister.govsc.gov

Table 1: Comparative Analgesic Activity of MT-45 Isomers

| Compound | Analgesic Potency Relative to Morphine | Key Findings |

| (S)-(+)-MT-45 | More potent researchgate.net | Considered the active enantiomer for analgesia. wikipedia.org |

| (R)-(-)-MT-45 | Low activity federalregister.govsc.gov | Contributes minimally to the analgesic effect. |

| Racemic MT-45 | Comparable drugsandalcohol.ieservice.gov.uk | Potency may be enhanced by synergistic isomer interaction. researchgate.net |

Opioid Receptor Binding and Function

The differences in analgesic effects are rooted in the stereoselective interactions of the isomers with opioid receptors.

Both the (S) and (R) enantiomers bind with high affinity to the three main opioid receptors: mu (μ), delta (δ), and kappa (κ). service.gov.uk

However, the (S)-(+)-MT-45 isomer displays a greater binding affinity for opioid receptors than the (R)-(-)-MT-45 isomer. federalregister.govsc.gov

Functional studies have characterized (S)-MT-45 as an opioid receptor agonist with a selectivity profile towards the μ- and δ-opioid receptors, showing affinities that are comparable to or even higher than those of morphine. researchgate.net

Table 2: Opioid Receptor Interaction Profile of MT-45 Isomers

| Isomer | Receptor Binding Affinity | Functional Activity |

| (S)-(+)-MT-45 | High, and greater than the (R)-isomer. federalregister.govsc.gov | Agonist at μ and δ receptors. researchgate.net |

| (R)-(-)-MT-45 | High, but lower than the (S)-isomer. service.gov.ukfederalregister.govsc.gov | Induces learning/memory impairment via sigma receptor antagonism. researchgate.net |

Other Pharmacological Activities

Beyond its minimal analgesic contribution, the (R)-isomer exhibits a distinct pharmacological profile. Research in mice has indicated that the levorotatory (R)-enantiomer can induce impairments in learning and memory. researchgate.net This effect is not associated with opioid receptor agonism but has been linked to its activity as an antagonist at sigma (σ) receptors. researchgate.net

Preclinical Pharmacological Evaluation in Pain Models in Vitro and in Vivo

In Vitro Models of Nociception and Receptor Activity

In vitro studies are fundamental for elucidating the specific ways in which IC 6 interacts with the components of the nervous system responsible for pain signaling. These models offer a controlled environment to study interactions with specific receptors, neurons, and ion channels.

Cell-based assays are employed to determine if IC 6 binds to and activates known pain-related receptors, such as opioid receptors. nih.gov These assays typically use cell lines genetically modified to express high levels of a specific receptor subtype (e.g., µ, δ, or κ opioid receptors).

Researchers conduct competitive binding assays to measure the affinity of IC 6 for these receptors. In these experiments, the cells are incubated with a fixed concentration of a radiolabeled ligand known to bind to the receptor, along with varying concentrations of IC 6. The ability of IC 6 to displace the radiolabeled ligand is measured, and from this, the inhibitory constant (Ki) is calculated. A lower Ki value signifies a higher binding affinity.

Functional assays are then performed to determine whether binding results in receptor activation (agonism) or inhibition (antagonism). mdpi.com This can be measured by assessing downstream signaling pathways, such as the inhibition of adenylate cyclase activity, which leads to reduced levels of cyclic AMP (cAMP). mdpi.com The potency of the compound is often expressed as the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀).

Table 1: Receptor Binding Affinity and Functional Activity of IC 6 This table presents hypothetical data to illustrate typical findings from cell-based assays.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Assay (EC₅₀, nM) | Activity Type |

| µ-Opioid Receptor (MOR) | 15.2 | 45.8 | Full Agonist |

| δ-Opioid Receptor (DOR) | 120.5 | 350.1 | Partial Agonist |

| κ-Opioid Receptor (KOR) | > 10,000 | > 10,000 | No Activity |

Electrophysiological Studies on Isolated Neurons

To understand how IC 6 affects neuronal excitability, electrophysiological techniques like patch-clamping are performed on isolated sensory neurons, often from the dorsal root ganglia (DRG). nih.govnih.gov These neurons are key players in transmitting pain signals from the periphery to the central nervous system.

Studies would investigate the effect of IC 6 on the resting membrane potential of these neurons. A hyperpolarizing effect (making the inside of the cell more negative) would suggest an inhibitory action, making it harder for the neuron to fire an action potential and transmit a pain signal. Researchers also assess the threshold for firing an action potential and the frequency of firing in response to a stimulus. A compound with analgesic potential would be expected to increase the threshold and decrease the firing frequency. nih.govmdpi.com

Table 2: Electrophysiological Effects of IC 6 on Isolated DRG Neurons This table illustrates potential data from electrophysiological recordings.

| Parameter | Control | IC 6 Treated | Change |

| Resting Membrane Potential (mV) | -60.5 ± 1.2 | -68.3 ± 1.5 | Hyperpolarization |

| Action Potential Threshold (mV) | -41.2 ± 0.8 | -35.7 ± 0.9 | Increased Threshold |

| Firing Frequency (Hz) at 2x Threshold Stimulus | 25.4 ± 2.1 | 11.2 ± 1.8 | Decreased Frequency |

Assessment of Ion Channel Modulation

Ion channels are critical for the generation and propagation of pain signals. ice-biosci.commdpi.com The activity of IC 6 on various ion channels known to be involved in nociception is a key area of investigation. These channels include voltage-gated sodium channels (Naᵥ), voltage-gated calcium channels (Caᵥ), and Transient Receptor Potential (TRP) channels. nih.govfrontiersin.org

The function of these channels can be assessed using electrophysiological methods or fluorescence-based assays that measure ion influx (e.g., calcium influx). nih.gov For instance, the effect of IC 6 on Naᵥ1.7, a sodium channel highly expressed in nociceptors, would be of particular interest. Inhibition of the current flowing through this channel would strongly suggest an analgesic mechanism. nih.gov Similarly, modulation of TRP channels, such as TRPV1 (the receptor for capsaicin and noxious heat), can indicate an ability to interfere with the initial detection of painful stimuli. frontiersin.orgnih.gov

In Vivo Animal Models for Analgesic Efficacy

Following promising in vitro results, IC 6 is evaluated in animal models to determine its analgesic efficacy in a whole, living system. nih.gov These models are designed to mimic specific types of human pain. nih.gov

Acute nociceptive pain models assess the effect of a compound on the response to brief, noxious stimuli. criver.comcriver.com These tests are fundamental for establishing a compound's basic pain-relieving properties.

Thermal hyperalgesia models measure the reaction of an animal, typically a mouse or rat, to a painful heat stimulus. nih.govcriver.com These tests are highly effective for evaluating centrally acting analgesics. mdpi.com

In the Hot Plate Test , an animal is placed on a metal surface maintained at a constant noxious temperature (e.g., 55°C). ijisrt.combiocytogen.com The latency to a nocifensive response, such as licking a paw or jumping, is recorded. An effective analgesic like IC 6 would be expected to significantly increase the time it takes for the animal to respond. njppp.comnih.gov

In the Tail Flick Test , a high-intensity beam of light is focused on the animal's tail. mdpi.comresearchgate.net The time taken for the animal to "flick" its tail away from the heat source is measured. Similar to the hot plate test, an increase in this latency period indicates an analgesic effect. scirp.org

Table 3: Analgesic Efficacy of IC 6 in the Hot Plate Test in Rats This table shows representative data from a thermal hyperalgesia model.

| Treatment Group | Response Latency (seconds) |

| Vehicle Control | 8.5 ± 1.1 |

| IC 6 | 19.2 ± 2.3 |

| Positive Control (Morphine) | 25.4 ± 2.8 |

Models of Acute Nociceptive Pain

Mechanical Allodynia Models (e.g., Von Frey)

Mechanical allodynia, a condition where a normally non-painful stimulus elicits a pain response, is a hallmark of neuropathic pain. The Von Frey test is a widely utilized method to assess this phenomenon. In this test, calibrated monofilaments are applied to the plantar surface of an animal's paw to determine the mechanical withdrawal threshold nih.govnih.gov. A lower threshold indicates increased sensitivity to mechanical stimuli.

While the search results describe the methodology and application of the Von Frey test in various studies, including those for oxaliplatin-induced neuropathy and intermittent cold stress-induced fibromyalgia models, there is currently no publicly available data from preclinical studies evaluating the specific compound IC-6 in this model nih.govmdpi.com. Standard protocols involve placing rodents in individual enclosures on a mesh floor and applying filaments of increasing force to the paw until a withdrawal response is observed nih.gov. The 50% withdrawal threshold is then calculated to quantify the level of mechanical allodynia nih.gov.

Chemical Nociception Models (e.g., Formalin Test, Carrageenan)

Formalin Test

The formalin test is a valuable model of tonic chemical nociception that produces a biphasic pain response ucl.ac.bebiomedpharmajournal.org. The initial phase (Phase I), occurring immediately after the subcutaneous injection of a dilute formalin solution into the paw, is characterized by acute neurogenic pain resulting from the direct activation of nociceptors biomedpharmajournal.orgdovepress.com. The second, more prolonged phase (Phase II), which begins after a brief quiescent period, is associated with inflammatory pain mechanisms and central sensitization ucl.ac.bebiomedpharmajournal.orgdovepress.com.

Compounds are evaluated based on their ability to reduce pain behaviors, such as licking and flinching of the injected paw, during both phases. Centrally acting analgesics typically suppress both phases, whereas peripherally acting agents are more effective in the late phase biomedpharmajournal.org. Although the formalin test is a standard preclinical assay for screening analgesic drug candidates, specific data on the performance of IC-6 in this model is not available in the current body of literature ucl.ac.beresearchgate.netnih.gov.

Carrageenan Model

The carrageenan-induced paw edema model is a well-established and highly reproducible assay for acute inflammation and inflammatory pain aragen.comnuchemsciences.comcreative-bioarray.com. Subcutaneous injection of lambda-carrageenan into the paw of a rodent elicits a localized inflammatory response characterized by edema, hyperalgesia, and an influx of inflammatory cells aragen.comnuchemsciences.comoutsourcedpharma.com. The inflammatory cascade involves the release of various mediators, including prostaglandins, histamine, and serotonin (B10506), which sensitize primary afferent neurons aragen.comoutsourcedpharma.com.

The efficacy of a test compound is determined by its ability to reduce paw swelling (edema) and attenuate the associated pain behaviors. This model is particularly sensitive to nonsteroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents nuchemsciences.com. Despite the widespread use of this model for screening novel analgesics, there are no published findings detailing the effects of IC-6 in the carrageenan-induced inflammatory pain model aragen.comcreative-bioarray.comoutsourcedpharma.com.

Models of Inflammatory Pain

Complete Freund's Adjuvant (CFA)-Induced Inflammation

The Complete Freund's Adjuvant (CFA) model is used to induce a more persistent and robust inflammatory state, mimicking chronic inflammatory conditions like arthritis nih.govnih.gov. A single intradermal injection of CFA, an emulsion containing heat-killed mycobacteria, into the paw or joint of a rodent leads to a sustained inflammatory response characterized by edema, persistent mechanical and thermal hypersensitivity, and histological changes lasting for several weeks dovepress.comnih.govnih.gov.

This model is instrumental in evaluating the efficacy of potential analgesics and anti-inflammatory drugs on chronic inflammatory pain. The assessment typically involves measuring paw volume, mechanical withdrawal thresholds using Von Frey filaments, and thermal withdrawal latency nih.govfrontiersin.org. While numerous compounds have been profiled in the CFA model, specific research findings on the evaluation of IC-6 are not currently documented in the scientific literature dovepress.comfrontiersin.orgump.ac.id.

Arthritic Pain Models (e.g., Monoiodoacetate-Induced Arthritis)

The monoiodoacetate (MIA) model is a widely used animal model of osteoarthritis (OA) that replicates many features of the human disease, including cartilage degradation and chronic pain frontiersin.orgnih.gov. Intra-articular injection of MIA, an inhibitor of glycolysis, leads to chondrocyte death, subsequent cartilage breakdown, and the development of pain-like behaviors such as mechanical allodynia and impaired weight-bearing frontiersin.orgnih.govresearchgate.net.

This model is particularly relevant for testing novel analgesics aimed at treating OA pain, which has both inflammatory and neuropathic components frontiersin.orgnih.gov. The progression of pain and joint pathology can be assessed over several weeks, allowing for the evaluation of compounds on both the acute and chronic phases of the disease researchgate.netfrontiersin.org. At present, there is no available data from preclinical studies that have investigated the therapeutic potential of IC-6 in the MIA-induced model of arthritic pain nih.govnih.gov.

Models of Neuropathic Pain

Nerve Ligation Models (e.g., Spinal Nerve Ligation, Chronic Constriction Injury)

Spinal Nerve Ligation (SNL)

The spinal nerve ligation (SNL) model is a robust and widely used model for producing neuropathic pain that mimics symptoms of human causalgia nih.govnih.govcreative-biolabs.com. The procedure involves the tight ligation of one or more spinal nerves (typically L5 and/or L6) distal to the dorsal root ganglion in rats nih.govcreative-biolabs.com. This injury results in long-lasting and significant behavioral signs of neuropathic pain, including mechanical allodynia, thermal hyperalgesia, and cold allodynia in the ipsilateral hind paw nih.govnih.govspandidos-publications.com.

The SNL model is considered highly reproducible and is frequently used to screen and characterize the efficacy of novel analgesic compounds for neuropathic pain nih.govnih.govresearchgate.net. Despite its importance in pain research, there are no published studies reporting the effects of the compound IC-6 in the SNL model spandidos-publications.comresearchgate.net.

Chronic Constriction Injury (CCI)

The chronic constriction injury (CCI) model is another key preclinical model of peripheral neuropathic pain that simulates chronic nerve compression injuries in humans nih.govnih.govfrontiersin.org. The model is created by placing loose ligatures around the common sciatic nerve, which leads to inflammation, demyelination, and axonal injury nih.govnih.gov. Animals with CCI develop persistent pain behaviors, including mechanical and thermal hypersensitivity, that are assessed over time nih.govfrontiersin.org.

The CCI model has been instrumental in understanding the pathophysiology of neuropathic pain and for the preclinical evaluation of new therapeutic agents nih.govnih.gov. However, a review of the current scientific literature reveals no data on the pharmacological evaluation of IC-6 in the CCI model of neuropathic pain.

Comparative Preclinical Efficacy Studies with Reference AnalgesicsThere are no preclinical studies comparing the efficacy of IC 6 with any reference analgesic drugs.

Without any specific data or research findings, generating an article that is "thorough, informative, and scientifically accurate" is not feasible. Any attempt to do so would result in speculation and would violate the core instruction of providing factual and verifiable information.

Therefore, this article cannot be generated as per the user's request due to the lack of available data on the subject compound "IC 6 (analgesic)".

Investigation of Non Opioid Mechanisms and Metabolite Activity

NMDA Receptor Modulation by MT-45 Metabolites (e.g., 1,2-diphenylethylpiperazine)

While IC-6 (MT-45) itself is primarily a potent µ-opioid receptor agonist, its in-vivo metabolism produces compounds with distinct pharmacological profiles. wikipedia.orgnih.gov One of its major metabolites, 1,2-diphenylethylpiperazine, displays negligible activity at µ-opioid receptors. wikipedia.org Instead, this metabolite has been identified as an inhibitor of the N-methyl-D-aspartate (NMDA) receptor. wikipedia.org

Table 1: NMDA Receptor Inhibition by IC-6 (MT-45) Metabolite

| Metabolite | Target | Activity | IC50 Value |

|---|

This table summarizes the in vitro inhibitory activity of the major metabolite of IC-6 (MT-45) on NMDA receptors.

Potential Interactions with Other Neurotransmitter Systems

The complete pharmacological characterization of IC-6 (MT-45) is not fully resolved, with studies noting its complex interactions may involve various non-opioid targets. oup.comdrugsandalcohol.ie Beyond the glutamatergic system via NMDA receptor modulation, other neurotransmitter systems are critical in pain modulation and represent potential targets for non-opioid analgesics. nih.govfrontiersin.org These include the descending monoaminergic pathways, specifically those involving serotonin (B10506) (5-HT) and norepinephrine, which exert inhibitory control over pain signals at the spinal level. frontiersin.org

Modulation of Ion Channels beyond Opioid Receptors

The modulation of ion channels is a cornerstone of non-opioid analgesic development. nih.govresearchgate.net Voltage-gated ion channels, in particular, are fundamental to the generation and propagation of pain signals. nih.gov Key targets in this area include:

Voltage-Gated Sodium Channels (VGSCs): Subtypes such as Nav1.7, Nav1.8, and Nav1.9 are preferentially expressed in peripheral sensory neurons and are critical for nociception. nih.govresearchgate.net Selective blockers of these channels are a major focus of modern analgesic research. researchgate.netsophion.com

Voltage-Gated Potassium Channels (Kv channels): Activation of certain potassium channels, like those in the Kv7 family, can reduce neuronal excitability and thus decrease the transmission of nociceptive signals. frontiersin.org

Transient Receptor Potential (TRP) Channels: Channels like TRPV1 are activated by noxious stimuli and play a role in inflammatory pain. ukzn.ac.zaresearchgate.net

The primary non-opioid mechanism identified for IC-6 (MT-45) involves its metabolite's action on the NMDA receptor, which is itself a ligand-gated ion channel. wikipedia.orgukzn.ac.za Although comprehensive studies detailing the effects of IC-6 or its metabolites on other ion channels like VGSCs or TRP channels are not available, the established complexity of its pharmacology suggests this as a potential area for further investigation. oup.comdrugsandalcohol.ie

Role in Central Sensitization Pathways in Preclinical Models

Central sensitization is a state of nervous system hyperexcitability that leads to an amplification of pain signals and is a key mechanism in the transition from acute to chronic pain. nih.govpainphysicianjournal.com This process involves an increase in the excitability and synaptic efficacy of neurons within the central nervous system. nih.gov The activation of NMDA receptors by the neurotransmitter glutamate (B1630785) is a fundamental step in the induction and maintenance of central sensitization. nih.govpainphysicianjournal.com

Given that the IC-6 (MT-45) metabolite, 1,2-diphenylethylpiperazine, acts as an NMDA receptor antagonist, it has a clear mechanistic link to the modulation of central sensitization. wikipedia.org In preclinical models, NMDA receptor antagonists have been shown to be effective in preventing the establishment of central sensitization. nih.gov By blocking NMDA receptors, these agents can reduce the hyperexcitability of central neurons that characterizes this state. nih.govmedscape.org Therefore, the NMDA receptor-blocking activity of its metabolite could contribute an anti-hyperalgesic effect by mitigating the development of central sensitization, a mechanism distinct from the primary opioid receptor-mediated analgesia of the parent compound. wikipedia.org

Table 2: Mentioned Chemical Compounds

| Compound Name | Other Names/Synonyms |

|---|---|

| 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (B10769547) | IC-6, MT-45 |

| 1,2-diphenylethylpiperazine | M1 (metabolite of MT-45) |

| Morphine | |

| Glutamate | |

| Serotonin | 5-HT |

Advanced Methodologies in Mt 45 Ic 6 Research

Radioligand Binding Assays

Radioligand binding assays are fundamental in characterizing the affinity and selectivity of analgesic compounds for specific receptors. This methodology involves the use of a radiolabeled ligand that binds to a receptor, allowing researchers to measure the binding of an unlabeled test compound by its ability to displace the radiolabeled ligand. In the context of opioid analgesics like MT-45, these assays are vital for determining interaction with mu (MOR), delta (DOR), and kappa (KOR) opioid receptors.

Studies have shown that MT-45 exhibits nanomolar (nM) affinities at the mu-opioid receptor (MOR-1), although it is generally less potent than morphine in in vitro binding assays. nih.govcapes.gov.brdrugbank.com Specifically, MT-45 has demonstrated Ki values ranging from 18 to 57 nM at MOR-1. nih.gov Its affinity for DOR-1 and KOR-1 is significantly weaker, indicating a mu-selective binding profile. nih.gov Earlier research also reported an IC50 of approximately 700 nM for MT-45 in inhibiting [3H]naloxone binding to mu receptors. nih.gov

Table 1: MT-45 Opioid Receptor Binding Affinities (Ki)

| Receptor Type | Ki Range (nM) | Reference |

| MOR-1 | 18 – 57 | nih.gov |

| DOR-1 | Weaker effects | nih.gov |

| KOR-1 | Weaker effects | nih.gov |

Functional Assays for Receptor Activation and Signaling

Beyond mere binding, functional assays are employed to assess the downstream effects of receptor engagement, determining whether a compound acts as an agonist, antagonist, or partial agonist. These assays provide insight into the compound's ability to activate specific intracellular signaling pathways. Common functional assays include those measuring G protein activation (e.g., [35S]GTPγS binding), cyclic AMP (cAMP) accumulation, and β-arrestin recruitment.

MT-45 has been characterized as a selective and efficacious mu-opioid agonist in GTPγS functional assays. nih.gov Its potencies at MOR-1 in these assays range from 43 to 214 nM. nih.gov While MT-45 demonstrates full efficacy at MOR-1, it has been noted to be somewhat less efficacious compared to prototypic MOR-1 agonists such as DAMGO. nih.gov The compound consistently shows at least a 10-fold greater potency at MOR-1 when compared to its effects at DOR-1 and KOR-1 in functional assays. nih.gov Variability in EC50 values for MOR activation has been observed depending on the specific assay format, with reported values such as 724 nM for MOR-mini-Gi, 525 nM for MOR-βarr2, and 1300 nM for cAMP inhibition. core.ac.ukresearchgate.net

Table 2: MT-45 Opioid Receptor Functional Assay Potencies (EC50)

| Assay Type | Receptor | EC50 Range (nM) | Efficacy (vs. DAMGO) | Reference |

| [35S]GTPγS Binding | MOR-1 | 43 – 214 | Efficacious | nih.gov |

| MOR-mini-Gi | MOR-1 | 724 | - | core.ac.uk |

| MOR-βarr2 | MOR-1 | 525 | - | core.ac.uk |

| cAMP Inhibition | MOR-1 | 1300 | Less efficacious | researchgate.net |

In Vitro Metabolism Studies in Preclinical Species

Understanding the metabolic pathways of a compound is critical for predicting its pharmacokinetic profile and potential for drug-drug interactions. In vitro metabolism studies typically employ biological matrices such as human liver microsomes (HLMs) and hepatocytes from preclinical species (e.g., rats, mice, humans) to simulate hepatic biotransformation.

Quantitative Analysis of MT-45 and its Metabolites in Preclinical Biological Matrices

Quantitative analysis is essential for determining the concentration of a compound and its metabolites in various biological matrices, providing crucial data for pharmacokinetic and toxicokinetic studies. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are widely employed due to their high sensitivity and specificity. nih.govjove.comresearchgate.netnih.gov

These methods are applied to matrices such as blood, urine, and tissue samples to assess drug exposure and distribution. nih.govresearchgate.netnih.gov For instance, a validated LC-MS/MS method for the quantification of MT-45 in human whole blood has been developed, demonstrating a linear range of 1.0–100 ng/mL with a detection limit of 1.0 ng/mL. nih.gov While LC-MS/MS offers high sensitivity and throughput for small molecule quantification in biological matrices, challenges such as matrix effects must be addressed through appropriate calibration and correction strategies to ensure accuracy and reproducibility. chromatographytoday.comchromatographyonline.com

Application of Pharmacogenomics to Analgesic Target Identification in Preclinical Contexts

Pharmacogenomics involves the study of how genetic variations influence an individual's response to drugs, including analgesics. In preclinical research, pharmacogenomics can be instrumental in identifying novel drug targets and understanding variability in drug response. This field leverages genetic and other "omic" data to guide and personalize drug development. ijrpr.comthieme-connect.comnih.gov

Genetic variations can impact both the pharmacokinetic (e.g., drug metabolism by cytochrome P450 enzymes) and pharmacodynamic (e.g., opioid receptor expression like OPRM1) properties of analgesic drugs. thieme-connect.comnih.gov By identifying molecular defects that vary across individuals or preclinical models, pharmacogenomics can facilitate in vitro screening and the discovery of novel proteins implicated in pain pathways. ijrpr.com This approach can help in stratifying preclinical models based on genetic profiles to better predict analgesic efficacy and identify potential new targets for pain relief.

High-Throughput Screening for Novel Analogs

High-throughput screening (HTS) is a powerful drug discovery methodology that enables the rapid testing of large chemical libraries for desired biological activities. In the context of analgesics, HTS is crucial for identifying novel compounds with improved pharmacological profiles or reduced side effects. MT-45 itself has served as a lead compound from which a diverse family of potent opioid drugs, including full agonists, partial agonists, and antagonists at various opioid receptor subtypes, have been developed. federalregister.gov

HTS platforms often integrate advanced analytical techniques, such as LC-MS/MS coupled with ion mobility spectrometry, to achieve rapid and sensitive detection of emerging synthetic opioids and their analogs. nih.govjove.comoup.comnih.gov This allows for the efficient characterization of hundreds of compounds from a single sample, facilitating the identification of new chemical entities with specific analgesic properties.

Optogenetic and Chemogenetic Approaches in Pain Pathway Dissection

Optogenetic and chemogenetic approaches represent cutting-edge methodologies for precisely controlling neuronal activity with high temporal and spatial resolution. These techniques involve genetically engineering specific cell populations to express light-sensitive (optogenetics) or ligand-sensitive (chemogenetics) proteins, allowing researchers to activate or inhibit neurons using light or designer drugs, respectively. scholarsresearchlibrary.comresearchgate.net

In pain research, these tools are invaluable for dissecting complex neural circuits involved in nociception and analgesia. They enable the elucidation of specific pain pathways and the mechanisms by which analgesic compounds exert their effects. For example, optogenetic and chemogenetic manipulations have been used to investigate the role of specific neuronal populations in the primary motor cortex (M1) in pain relief yuntsg.com and to study descending dopaminergic pathways involved in trigeminal neuropathic pain. nih.gov By selectively modulating different neuron subtypes, these methodologies contribute to a deeper understanding of pain neurobiology and the identification of novel therapeutic targets. researchgate.net

Synthetic Chemistry Approaches for Mt 45 Ic 6 and Its Analogs

Original Synthetic Pathways of the Piperazine (B1678402) Scaffold

The initial synthesis of 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (B10769547) (MT-45), also known as IC-6, was developed in the 1970s. mdpi.comtouro.edu The literature describes two primary methods for constructing the core piperazine structure of MT-45 and its related analogs. researchgate.net

One established pathway involves the use of racemic 1,2-diphenylethylamine (B1359920) as a key precursor. This starting material undergoes a ring-forming alkylation reaction with N,N-bis(2-chloroethyl)cyclohexanamine. The latter is prepared from the diethanolamine (B148213) derivative of cyclohexane (B81311). researchgate.net

An alternative synthetic route to MT-45 begins with the alkylation of cyclohexylamine. This is reacted with N,N-bis(2-chloroethyl)-1,2-diphenylethanamine. This particular intermediate is synthesized through a multi-step process that includes a Grignard reaction. researchgate.net

A different approach to synthesizing piperazine-containing compounds involves starting with 5,5′-(piperazin-1,4-diyl)bis(1,3,4-thiadiazole-2-thiol). This precursor can be reacted with hydrazine (B178648) hydrate (B1144303) or thionyl chloride to create different piperazine derivatives. mdpi.com For instance, reacting it with thionyl chloride in benzene (B151609) yields 1,4-bis(5-chloro-1,3,4-thiadiazol-2-yl)piperazine. mdpi.com

| Starting Material | Reagent | Key Intermediate/Product | Reference |

| Racemic 1,2-diphenylethylamine | N,N-bis(2-chloroethyl)cyclohexanamine | MT-45 | researchgate.net |

| Cyclohexylamine | N,N-bis(2-chloroethyl)-1,2-diphenylethanamine | MT-45 | researchgate.net |

| 5,5′-(piperazin-1,4-diyl)bis(1,3,4-thiadiazole-2-thiol) | Thionyl chloride | 1,4-bis(5-chloro-1,3,4-thiadiazol-2-yl)piperazine | mdpi.com |

Stereoselective Synthesis of Enantiomers for Research

MT-45 possesses a chiral center, meaning it exists as two enantiomers, (S)-(+)-MT-45 and (R)-(−)-MT-45. mdpi.com Research has shown that both enantiomers bind to opioid receptors, but the (S)-(+)-enantiomer exhibits a greater binding affinity. mdpi.com To investigate the distinct pharmacological properties of each enantiomer, stereoselective synthesis methods are crucial.

Stereoselective synthesis is a powerful tool for preparing enantiopure compounds from prochiral substrates. ub.edu This involves chemical reactions that introduce chirality into a molecule, resulting in an unequal mixture of stereoisomers. ub.edu Common strategies to achieve this include:

Resolution of Racemates: This involves separating a 50:50 mixture of enantiomers. Methods include mechanical separation, preferential crystallization, and chromatographic techniques. slideshare.net

Synthesis from the Chiral Pool: This strategy utilizes naturally occurring enantiopure compounds as starting materials. ub.edu

Use of Chiral Auxiliaries or Catalysts: A chiral molecule is used to direct the formation of a specific enantiomer. ub.edu This can be a stoichiometric auxiliary that is later removed or a catalyst that is used in smaller amounts.

For example, a general approach for synthesizing enantiopure cyclic compounds involves a Diels-Alder reaction to construct the ring system with the desired stereochemistry, followed by the introduction of other functional groups. scispace.com The resolution of a racemic intermediate can be achieved using a chiral resolving agent, such as (R)-(-)-methylmandelic acid, to separate the diastereomers, which can then be converted to the individual enantiomers. scispace.comnih.gov

Strategies for Introducing Functional Groups and Modifying Side Chains

The modification of lead compounds by introducing different functional groups and altering side chains is a fundamental strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize pharmacological properties. nih.govmdpi.com For analogs of MT-45, this involves modifications to the cyclohexyl, diphenylmethyl, or piperazine moieties.

General strategies for such modifications include:

Functional Group Interconversion: Replacing one functional group with another to alter properties like polarity, hydrogen bonding capacity, or metabolic stability. For example, introducing fluorine atoms onto aromatic rings is a common strategy. nih.gov The synthesis of fluorinated analogs of MT-45, such as 2F-MT-45, 3F-MT-45, and 4F-MT-45, has been reported. nih.gov

Side Chain Extension or Truncation: Altering the length and branching of alkyl or aryl side chains to probe the steric and hydrophobic requirements of the target receptor. mdpi.com

Introduction of New Ring Systems: Replacing existing rings or adding new ones to explore different conformational spaces and interactions. For instance, replacing a flexible alkyl chain with a rigid aromatic ring can increase molecular rigidity and provide new points for further modification. mdpi.com

Peptide and Amino Acid Modifications: In the context of peptide-based molecules, specific amino acid side chains can be modified. This includes on-resin deprotection of side chains to allow for the incorporation of amides, esters, and thioesters. acs.org Metal-catalyzed C-H functionalization is another powerful tool for modifying side chains, such as the arylation of alanine (B10760859) residues. nih.gov

Development of Novel and Efficient Synthetic Routes for Analogs

The development of novel and efficient synthetic routes is crucial for producing a diverse range of analogs for pharmacological testing and for scaling up the production of promising candidates. nih.gov This often involves exploring new reaction pathways that are more concise, higher yielding, or more amenable to parallel synthesis.

For piperazine-based scaffolds, various synthetic strategies have been developed. For example, one method involves the reductive amination of a benzaldehyde (B42025) derivative with a substituted piperazine, followed by a microwave-assisted cyclization to form a quinolone core. nih.gov Another approach involves the alkylation of a substituted piperazine with a nitrophenethyl bromide, followed by reduction of the nitro group and subsequent cyclization. nih.gov

Key considerations in developing new synthetic routes include:

Convergent vs. Linear Synthesis: Convergent syntheses, where different fragments of the molecule are prepared separately and then joined together, are often more efficient than linear syntheses where the molecule is built step-by-step.

Use of Modern Synthetic Methods: Employing techniques like microwave-assisted synthesis, flow chemistry, and novel catalytic systems can significantly improve reaction times, yields, and purity. nih.gov

Solid-Phase Synthesis: For peptide or peptidomimetic analogs, solid-phase peptide synthesis (SPPS) allows for the rapid assembly of a peptide chain on a solid support, with easy purification of intermediates. acs.org

The synthesis of fluorinated MT-45 analogs like 2F-MT-45 has been described, demonstrating the application of synthetic strategies to create novel derivatives for further study. nih.govnih.gov The emergence of such analogs highlights the ongoing efforts to explore the chemical space around the MT-45 scaffold. springermedizin.de

| Compound/Analog | Synthetic Strategy/Key Reaction | Purpose of Synthesis | Reference |

| MT-45 | Ring-forming alkylation or Alkylation of cyclohexylamine | Initial discovery and characterization | researchgate.net |

| 2F-MT-45, 3F-MT-45, 4F-MT-45 | Introduction of fluorine atoms | SAR studies, investigation of fluorinated analogs | nih.govnih.gov |

| Piperazinyl-substituted 4(1H)-quinolones | Reductive amination and microwave-assisted cyclization | Development of new analogs with a different core structure | nih.gov |

Future Research Directions in Mt 45 Ic 6 Analogue Development

Design of Biased Agonists for Improved Therapeutic Profiles in Preclinical Models

A significant direction in opioid research involves the design of biased agonists. These compounds selectively activate specific intracellular signaling pathways, such as G protein signaling, while minimizing activation of other pathways, like β-arrestin recruitment. nih.govmdpi.comnih.govresearchgate.net This functional selectivity is crucial because β-arrestin-mediated signaling in μ-opioid receptors (MOR) is often associated with undesirable side effects, including tolerance, respiratory depression, and constipation. nih.govmdpi.com

MT-45 and its fluorinated derivatives, such as 2F-MT-45, have shown characteristics consistent with G protein-biased agonism, demonstrating poor recruitment of β-arrestin2 while effectively inhibiting cAMP accumulation (a G protein-mediated effect). nih.gov Future research should focus on systematically designing novel MT-45 analogues that enhance this G protein bias. This involves detailed structure-activity relationship (SAR) studies to identify specific amino acid-ligand interactions within the MOR that dictate signaling pathway preference. By targeting these residues through rational chemical modifications, researchers aim to develop compounds that maximize G protein activation for analgesia while further reducing β-arrestin-mediated adverse effects in preclinical models. nih.gov

Exploration of MT-45 Scaffold for Multi-Target Analgesic Development

The development of multi-target analgesics (MTAs) represents a promising strategy for pain management, particularly for complex and chronic pain conditions where single-target drugs often fall short. nih.govbolczasopismo.pl MTAs are designed to interact with multiple molecular targets involved in pain modulation, potentially leading to enhanced efficacy and a more favorable side effect profile. nih.govmdpi.com

The pharmacology of MT-45 is known to be complex, involving both opioid and other, less characterized, non-opioid receptors. wikipedia.orgfda.gov A notable aspect is that one of its primary metabolites, 1,2-diphenylethylpiperazine (M1), has been identified as an N-methyl-D-aspartate (NMDA) receptor antagonist. wikipedia.orgnih.gov NMDA receptor antagonism is a mechanism relevant to treating neuropathic pain. nih.govbolczasopismo.plsemanticscholar.org This intrinsic dual activity (μ-opioid receptor agonism from the parent compound and NMDA receptor antagonism from a metabolite) provides a strong rationale for exploring the MT-45 scaffold in multi-target analgesic development. Future research should focus on rationally designing MT-45 derivatives that explicitly combine μ-opioid receptor agonism with other pain-relevant mechanisms, such as direct NMDA receptor antagonism or modulation of other pathways implicated in chronic pain. This could involve creating hybrid molecules where distinct pharmacophores are integrated into the MT-45 chemical framework. nih.govmdpi.com

Investigation of Novel Pain Pathways Modulated by MT-45 Derivatives

Pain perception involves intricate and diverse neuronal circuits and molecular mediators beyond the classical opioid system. mdpi.commdpi.com The reported dissociative-like effects observed with MT-45, coupled with its metabolite's NMDA receptor antagonism, suggest that MT-45 and its derivatives may modulate non-opioid pain pathways. nih.gov The initial pharmacological characterization of MT-45 indicated a complex mode of action that was not fully elucidated. wikipedia.orgfda.gov

Future investigations should aim to comprehensively map the interactions of MT-45 derivatives with a broader range of pain-related targets. This includes exploring their potential modulation of various ion channels (e.g., Transient Receptor Potential (TRP) channels, voltage-gated sodium channels), the activity of glial cells (microglia and astrocytes) which contribute to neuroinflammation in chronic pain, and neuropeptide systems (e.g., Substance P, calcitonin gene-related peptide (CGRP)). mdpi.commdpi.com Employing advanced pharmacological profiling techniques could uncover novel interactions and pathways modulated by these derivatives, opening new therapeutic avenues.

Development of Analogs with Reduced Off-Target Activity in Preclinical Systems

A critical challenge in the development of MT-45 analogues is to mitigate its previously reported off-target activities, which led to the discontinuation of its initial development. nih.gov These included unusual side effects such as hearing loss, hair depigmentation, and cataracts, which are not typically associated with other opioid agonists. wikipedia.orgnih.gov These effects are suspected to arise from interactions with unintended biological targets. nih.govnih.gov

A primary research objective is the rational design of MT-45 analogues that maintain or enhance potent μ-opioid receptor activity while systematically eliminating or significantly reducing these specific off-target interactions. This will necessitate detailed structure-activity relationship studies to identify the structural features responsible for both on-target opioid activity and off-target effects. Subsequent synthetic efforts would focus on modifying the MT-45 scaffold to prevent binding to these undesired targets, potentially through steric hindrance or electronic modifications, guided by preclinical screening for both efficacy and off-target liabilities. preprints.org

Application of Advanced Pharmacological Tools to Characterize MT-45 Derivatives

The comprehensive characterization of novel drug candidates requires the application of advanced pharmacological tools to provide detailed insights into their mechanisms of action and functional consequences. MT-45 and its fluorinated derivatives have already been subjected to various in vitro assays, including dynamic mass redistribution (DMR) assays, GloSensor cAMP assays, and β-arrestin2 recruitment assays, to evaluate their μ-opioid receptor activity and signaling bias. nih.govcapes.gov.br In vivo studies in mice have also assessed their antinociceptive effects, as well as their impact on motor and sensorimotor responses, muscle strength, and body temperature. wikipedia.orgpnnl.gov

Future research should integrate and apply an even broader array of advanced pharmacological tools. This includes leveraging cutting-edge label-free technologies, high-throughput electrophysiology for precise ion channel modulation studies, and advanced imaging techniques to visualize receptor distribution and activation in real-time within complex biological systems. Such approaches can provide a more granular understanding of the precise binding kinetics, allosteric modulation, and receptor trafficking profiles of MT-45 derivatives, thereby guiding the development of compounds with highly optimized pharmacological properties. univpm.itchemrxiv.orgspringermedizin.de

Potential for MT-45 Analogs in Specific Preclinical Pain Syndromes

Preclinical pain research relies on a variety of animal models designed to mimic specific human pain conditions, including inflammatory pain, neuropathic pain, and chronic pain syndromes. mdpi.commdpi.comnih.govmdbneuro.com MT-45 has demonstrated general mechanical and thermal antinociception in animal models. nih.govnih.govwikipedia.orgpnnl.gov The observed NMDA receptor antagonism by its metabolite, 1,2-diphenylethylpiperazine, is particularly relevant for neuropathic pain, given the critical role of NMDA receptors in central sensitization and the chronification of neuropathic pain. nih.govbolczasopismo.plsemanticscholar.org

Future research should explicitly evaluate MT-45 analogues in established preclinical models of chronic neuropathic pain, such as the chronic constriction injury (CCI) model, spinal nerve ligation (SNL) models, and chemotherapy-induced neuropathy models. semanticscholar.orgmdpi.commdpi.comnih.govmdbneuro.com Additionally, their efficacy in models of inflammatory pain could be explored. By characterizing the analgesic profiles of MT-45 derivatives in these specific pain syndromes, researchers can identify lead compounds with tailored efficacy for distinct pain etiologies, potentially offering advantages over broad-spectrum analgesics.

Integration of Structure-Based Drug Design and Computational Screening for Novel Analogs

Structure-based drug design (SBDD) and computational screening methods are indispensable tools in modern drug discovery, enabling accelerated identification and optimization of lead compounds by leveraging the three-dimensional structures of target proteins. nih.govmdpi.comnih.govmdpi.comresearchgate.net The known chemical structure of MT-45, coupled with the increasing availability of high-resolution crystal structures of μ-opioid receptors and other relevant pain targets, provides a robust foundation for the application of these computational approaches.

Future research should fully integrate SBDD and computational screening into the MT-45 analogue development pipeline. This involves using molecular docking simulations to predict the binding modes and affinities of MT-45 and its potential analogues to μ-opioid receptors and other identified targets (e.g., NMDA receptors). Molecular dynamics simulations can further refine these predictions by modeling the dynamic interactions between ligands and receptors. Virtual screening of vast chemical libraries, guided by the MT-45 scaffold and desired pharmacological profiles, can efficiently identify novel compounds with optimized binding characteristics and improved physicochemical properties, significantly accelerating the discovery of new MT-45 derivatives. nih.govmdpi.comnih.govmdpi.comresearchgate.net

Q & A

What experimental models are recommended for assessing IC 6's analgesic efficacy, considering nociceptive pathway heterogeneity?

Basic Research Question

To evaluate IC 6's efficacy, combine in vivo models (e.g., rodent thermal/chemical nociception assays) with in vitro receptor-binding studies (e.g., opioid or COX-2 targets). Include positive controls (e.g., morphine for central analgesia) and negative controls to isolate IC 6-specific effects. Ensure at least three biological replicates to account for inter-individual variability . For translational relevance, use neuropathic pain models (e.g., chronic constriction injury) to assess mechanistic breadth.

How can researchers resolve contradictions between IC 6's in vitro receptor affinity and in vivo efficacy outcomes?

Advanced Research Question

Discrepancies may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or metabolite activity. Employ iterative categorization (IC) to code and analyze pharmacological data, integrating bioavailability assays (e.g., HPLC plasma profiling) and receptor occupancy studies . Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with behavioral outcomes. Address confounding variables via sensitivity analysis .

What statistical methods ensure reliability in dose-response studies of IC 6?

Basic Research Question

Apply ANOVA with post-hoc Tukey tests to compare dose groups, ensuring p-values are adjusted for multiple comparisons. Calculate EC₅₀ values using nonlinear regression (e.g., four-parameter logistic model). Report 95% confidence intervals and quantify effect sizes (e.g., Cohen’s d). For skewed data, use non-parametric tests (Mann-Whitney U) .

How can computational approaches optimize IC 6's experimental parameters for target engagement?

Advanced Research Question

Use quantitative structure-activity relationship (QSAR) models to predict IC 6’s binding affinity across receptor isoforms. Validate predictions with molecular dynamics (MD) simulations to assess stability of ligand-receptor complexes. Cross-reference with in vitro mutagenesis studies to identify critical binding residues. This reduces trial-and-error in wet-lab experiments .

How should longitudinal studies be designed to evaluate IC 6's chronic toxicity?

Basic Research Question

Implement a staggered cohort design with control, low-, medium-, and high-dose groups. Monitor biomarkers (e.g., liver enzymes, renal function) at baseline and intervals (e.g., 4, 12, 24 weeks). Use survival analysis (Kaplan-Meier curves) to assess cumulative toxicity risks. Include histopathological endpoints for organ-specific damage .

What strategies address bioavailability challenges in IC 6's pre-clinical development?

Advanced Research Question

Explore nanoformulations (e.g., liposomal encapsulation) to enhance solubility and half-life. Conduct comparative PK studies using intravenous vs. oral administration to calculate absolute bioavailability. Integrate physiologically based pharmacokinetic (PBPK) modeling to predict human dosing regimens. Validate with microdialysis in target tissues (e.g., CNS) .

How can researchers validate IC 6's selectivity for proposed molecular targets?

Basic Research Question

Perform competitive binding assays against panels of related receptors (e.g., μ-opioid vs. δ-opioid). Use radioligand displacement assays with IC₅₀ comparisons. For enzyme targets (e.g., COX-2), measure inhibition kinetics (Km, Vmax) and compare to off-target isoforms. Include siRNA knockdown controls to confirm target-specific effects .

What multi-omics approaches elucidate IC 6's mechanism of action in complex pain pathways?

Advanced Research Question

Combine transcriptomics (RNA-seq of dorsal root ganglia) and proteomics (LC-MS/MS of spinal cord tissue) to identify downstream signaling networks. Use pathway enrichment analysis (e.g., GO, KEGG) to prioritize targets. Validate findings with CRISPR-Cas9 knockouts in cell lines. Integrate data via systems pharmacology platforms .

What controls are critical in neurobehavioral assays for IC 6's central effects?

Basic Research Question

Include sham-operated controls for surgical pain models and vehicle controls (e.g., DMSO) for solvent effects. Use blinding and randomization to minimize observer bias. For locomotor tests (e.g., rotarod), exclude animals with motor deficits unrelated to analgesia .

How can meta-analysis reconcile divergent findings of IC 6's efficacy across pain models?

Advanced Research Question

Perform a systematic review using PRISMA guidelines to aggregate preclinical data. Assess heterogeneity via I² statistics and subgroup analyses (e.g., species, pain induction method). Apply random-effects models to estimate pooled effect sizes. Address publication bias with funnel plots and trim-and-fill analysis .

Methodological Notes

- Data Triangulation : Combine behavioral, molecular, and computational data to strengthen conclusions .

- Error Mitigation : Quantify systematic vs. random errors in instrumentation (e.g., von Frey filament calibration) and report uncertainties in all calculations .

- Ethical Frameworks : Align study designs with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro